molecular formula C7H4ClFO2 B1499604 2-Chloro-4-fluoro-3-hydroxybenzaldehyde CAS No. 960001-61-0

2-Chloro-4-fluoro-3-hydroxybenzaldehyde

Cat. No.: B1499604
CAS No.: 960001-61-0
M. Wt: 174.55 g/mol
InChI Key: DULDJDNNDZEEJU-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-hydroxybenzaldehyde is a halogenated benzaldehyde derivative featuring chloro (Cl), fluoro (F), and hydroxyl (-OH) substituents at the 2-, 4-, and 3-positions of the aromatic ring, respectively. This compound is of interest in pharmaceutical and agrochemical synthesis due to the reactive aldehyde group and the electronic effects imparted by its substituents.

Properties

CAS No.

960001-61-0

Molecular Formula

C7H4ClFO2

Molecular Weight

174.55 g/mol

IUPAC Name

2-chloro-4-fluoro-3-hydroxybenzaldehyde

InChI

InChI=1S/C7H4ClFO2/c8-6-4(3-10)1-2-5(9)7(6)11/h1-3,11H

InChI Key

DULDJDNNDZEEJU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C=O)Cl)O)F

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three key analogs (Table 1):

Compound Name Substituent Positions Molecular Formula Melting Point (°C) Purity (%) CAS RN Key References
4-Chloro-2-fluorobenzaldehyde Cl (4), F (2), CHO (1) C₇H₄ClFO 58–60 >98.0 61072-56-8
4-Chloro-3-fluorobenzaldehyde Cl (4), F (3), CHO (1) C₇H₄ClFO 46–49 >95.0 5527-95-7
2-Chloro-4-hydroxybenzaldehyde Cl (2), OH (4), CHO (1) C₇H₅ClO₂ Not reported Not reported 56962-11-9
3-Chloro-4-fluoro-2-hydroxybenzoic acid Cl (3), F (4), OH (2), COOH (1) C₇H₄ClFO₃ Not reported 97.0 860296-14-6

Key Observations:

Substituent Position Effects :

  • The position of fluorine significantly impacts melting points. For example, 4-Chloro-2-fluorobenzaldehyde (mp 58–60°C) has a higher melting point than 4-Chloro-3-fluorobenzaldehyde (mp 46–49°C), likely due to differences in molecular symmetry and packing efficiency .
  • The hydroxyl group in 2-Chloro-4-hydroxybenzaldehyde may enhance hydrogen bonding compared to fluorine, but its absence in the evidence precludes direct comparison .

Functional Group Influence :

  • Replacing the aldehyde group with a carboxylic acid (as in 3-chloro-4-fluoro-2-hydroxybenzoic acid) increases molecular weight (190.558 g/mol vs. ~158–160 g/mol for benzaldehydes) and alters reactivity, favoring applications in carboxylate-based drug intermediates .

Synthetic Accessibility :

  • High-yield synthetic routes (up to 91%) for 3-chloro-4-fluoro-2-hydroxybenzoic acid suggest that similar strategies, such as directed ortho-metalation or halogenation, may apply to 2-Chloro-4-fluoro-3-hydroxybenzaldehyde .

Commercial Availability and Pricing

  • 4-Chloro-2-fluorobenzaldehyde : Priced at ¥11,000/25g (purity >98.0%), reflecting its demand as a versatile intermediate in cross-coupling reactions .
  • 4-Chloro-3-fluorobenzaldehyde : Costs ¥12,000/25g (purity >95.0%), indicating marginally lower commercial accessibility compared to its 2-fluoro isomer .
  • This compound: Pricing data are unavailable, but its synthesis likely involves additional steps (e.g., hydroxylation), increasing production costs relative to non-hydroxylated analogs.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-4-fluoro-3-hydroxybenzaldehyde typically involves:

  • Starting from halogenated benzene derivatives (e.g., 2-chloro-4-fluorotoluene or related compounds).
  • Introduction or transformation of functional groups via halogenation, nitration, oxidation, and hydrolysis.
  • Protection and deprotection of hydroxyl groups to control regioselectivity and avoid side reactions.
  • Use of organometallic reagents (e.g., Grignard reagents) and formylation agents (e.g., dimethylformamide) for aldehyde introduction.

While direct literature on this compound preparation is limited, closely related compounds such as 2-fluoro-4-hydroxybenzaldehyde and 2-chloro-4-fluoro-5-nitrobenzaldehyde have well-documented synthetic routes that inform the preparation of the target compound.

Protection of Hydroxyl Group and Functionalization

A key step in preparing hydroxy-substituted benzaldehydes is protecting the phenolic hydroxyl group to prevent unwanted side reactions during halogenation and formylation.

  • Protection with Isopropyl Group : Starting from 3-fluorophenol, the hydroxyl group is protected by reaction with 2-bromopropane in the presence of potassium carbonate, yielding 1-fluoro-3-isopropoxybenzene. This step uses organic solvents such as acetonitrile, acetone, tetrahydrofuran, or dimethylformamide, at elevated temperatures.

  • Bromination : The protected intermediate is then brominated at the ortho position relative to fluorine using brominating agents like tetrabutyl ammonium tribromide or pyridinium tribromide in solvents such as 1,2-dichloroethane or dichloromethane. This yields 1-bromo-2-fluoro-4-isopropoxybenzene.

  • Grignard Reaction and Formylation : The brominated intermediate undergoes Grignard reagent exchange with isopropyl magnesium chloride in tetrahydrofuran at low temperatures (-10 to 0 °C). Subsequent reaction with dimethylformamide introduces the aldehyde group, producing 2-fluoro-4-isopropoxybenzaldehyde.

  • Deprotection : Finally, boron trichloride is used to remove the isopropyl protecting group under controlled conditions, yielding 2-fluoro-4-hydroxybenzaldehyde with high purity (around 99.5%).

This method is notable for its mild reaction conditions, avoidance of ultralow temperatures, low equipment requirements, and suitability for industrial scale-up.

Adaptation for this compound

While the above method is for 2-fluoro-4-hydroxybenzaldehyde, similar strategies apply for this compound, with modifications to introduce the chlorine substituent at the 2-position and hydroxyl at the 3-position.

  • Starting from 2-chloro-4-fluorotoluene , selective functional group transformations can be performed:

    • Photochlorination to introduce chlorine substituents.
    • Nitration and oxidation steps to convert methyl groups to aldehydes or acids.
    • Bromination and hydrolysis-oxidation to introduce or transform substituents on the aromatic ring.
  • The hydroxyl group can be introduced by hydrolysis of nitro or other substituents after appropriate functional group transformations, often involving diazotization and hydrolysis steps as seen in related hydroxybenzaldehyde syntheses.

Detailed Stepwise Preparation Example (Adapted)

Step Reaction Reagents & Conditions Outcome
1 Protection of hydroxyl 3-fluorophenol + 2-bromopropane + K2CO3 in acetonitrile, heated 1-fluoro-3-isopropoxybenzene
2 Bromination Tetrabutyl ammonium tribromide in dichloromethane, room temp 1-bromo-2-fluoro-4-isopropoxybenzene
3 Grignard formation & formylation Isopropyl magnesium chloride in THF at -10 to 0 °C + DMF 2-fluoro-4-isopropoxybenzaldehyde
4 Deprotection Boron trichloride, controlled temp 2-fluoro-4-hydroxybenzaldehyde

For the chloro-fluoro-hydroxybenzaldehyde, the starting material would be substituted accordingly (e.g., 2-chloro-4-fluorophenol or 2-chloro-4-fluorotoluene), and similar steps adapted to position the hydroxyl group at the 3-position.

Reaction Parameters and Optimization

Key parameters influencing yield and purity include:

  • Molar Ratios : For example, in the protection step, the molar ratio of 3-fluorophenol:potassium carbonate:2-bromopropane is optimized around 1:1.8-2.3:1.2-1.4 to maximize conversion.

  • Temperature Control : Grignard reagent formation and formylation require strict temperature control (-10 to 0 °C) to avoid side reactions and ensure high yield (up to 68.4% total yield reported for similar compounds).

  • Choice of Solvent : Use of aprotic solvents like tetrahydrofuran and dichloromethane is critical for reaction efficiency and product isolation.

  • Purification : Final purification involves extraction, washing with saturated sodium chloride, drying over anhydrous sodium sulfate, and distillation under reduced pressure to achieve high purity (>99%).

Research Findings and Industrial Relevance

  • The described method for 2-fluoro-4-hydroxybenzaldehyde is notable for its low cost, mild continuous reaction conditions, and high purity product , making it suitable for industrial production.

  • For 2-chloro-4-fluoro derivatives, nitration, bromination, and oxidation sequences have been optimized to achieve high yields (>80%) with low environmental impact and equipment demands.

  • Hydroxyl group introduction via diazotization and hydrolysis of nitro precursors is a classical and reliable approach for meta-hydroxybenzaldehydes, adaptable to halogenated substrates.

Summary Table of Key Preparation Methods

Compound Starting Material Key Steps Yield (%) Notes
2-Fluoro-4-hydroxybenzaldehyde 3-fluorophenol Protection → Bromination → Grignard + DMF → Deprotection ~68.4 Mild conditions, industrially scalable
2-Chloro-4-fluoro-5-nitrobenzoic acid (related) 2-chloro-4-fluorotoluene Photochlorination → Nitration → Hydrolysis-oxidation >80 High yield, low waste, industrially feasible
2-Chloro-4-fluoro-5-nitrobenzaldehyde (related) 2-chloro-4-fluorotoluene Nitration → Bromination → Hydrolysis-oxidation Not specified Uses NBS, peroxide, ethanol solvent
m-Hydroxybenzaldehyde (general method) m-nitrobenzaldehyde Reduction → Diazotization → Hydrolysis Not specified Classical approach for hydroxybenzaldehydes

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